7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one
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Overview
Description
7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula C7H7N3O. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methyl isocyanate, followed by cyclization to form the imidazopyridine core . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, N-oxides, and reduced derivatives .
Scientific Research Applications
7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-c]pyridines: These are isomers with different connectivity of the nitrogen atoms.
Imidazo[1,5-a]pyridines: Another class of isomers with distinct structural features.
Uniqueness
7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 7-position and the imidazo[4,5-b]pyridine core confer distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3,6H,1H3,(H,10,11) |
InChI Key |
AOCNAYKDGQXHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2C1=NC(=O)N2 |
Origin of Product |
United States |
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